4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline
Description
Properties
Molecular Formula |
C11H12BrN3 |
|---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline |
InChI |
InChI=1S/C11H12BrN3/c1-8-6-9(12)2-3-10(8)15-7-11-13-4-5-14-11/h2-6,15H,7H2,1H3,(H,13,14) |
InChI Key |
FZNCOXUKILZHEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NCC2=NC=CN2 |
Origin of Product |
United States |
Preparation Methods
Route A: Bromination of 1,2-Dimethyl-1H-imidazole
- Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature.
- Reaction monitored via LCMS and TLC, with purification by column chromatography.
Route B: Debromination and Selective Bromination
- Starting from commercially available 1,2-dimethyl-1H-imidazole, selective bromination is achieved using NBS, followed by purification to isolate the mono-brominated derivative.
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| NBS | DMF | Room temperature | 80% | |
| NBS | THF | –25°C (dropwise addition) | 75–80% |
Note: The use of isopropyl magnesium chloride in THF facilitates selective debromination and substitution, as demonstrated in scalable syntheses.
Coupling of the Aromatic Amine with the Imidazole Fragment
- The coupling of the brominated aromatic amine with the imidazole derivative is performed via nucleophilic substitution or transition-metal catalyzed coupling (e.g., Suzuki–Miyaura).
- Transition-metal catalysis, such as palladium or ruthenium catalysts, under controlled pH (7–9) and suitable solvents (e.g., dichloroethane, hexafluoroisopropanol), enhances yield and selectivity.
Representative Reaction Conditions:
| Catalyst | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Palladium catalyst | DCE / HFIP | 80–120°C | >70% |
Industrial and Scalable Synthesis Considerations
- The synthesis of 4-bromo-1,2-dimethyl-1H-imidazole has been optimized for large-scale production, with yields exceeding 74% using cost-effective raw materials.
- Use of continuous flow reactors and automated purification techniques such as recrystallization and chromatography ensures high purity and reproducibility.
- The key to scalability is the selective bromination step and efficient coupling conditions, minimizing by-products and reaction time.
Summary of Reaction Pathways and Conditions
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazole derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The bromine atom and methylaniline group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzimidazole/Imidazole Moieties
Key structural analogues include:
Key Observations :
- Substituent Position: Bromination on the aniline ring (target compound) vs. benzimidazole () alters electronic distribution.
- Biological Activity : Compound 62 () demonstrates that bromo-methylaniline derivatives with benzimidazole moieties exhibit superior antimicrobial potency. The target compound’s imidazole (vs. benzimidazole) may reduce lipophilicity but retain activity against fungal pathogens .
- Synthetic Flexibility : Suzuki cross-coupling () enables modular derivatization of bromo-anilines, suggesting the target compound could be functionalized similarly for structure-activity relationship (SAR) studies.
Spectroscopic and Crystallographic Comparisons
- FTIR/NMR : Benzimidazole-aniline derivatives () show characteristic NH stretches (3250–3350 cm⁻¹) and aromatic C-H vibrations (3050–3100 cm⁻¹). The target compound’s bromo substituent would downfield-shift aromatic protons in ¹H NMR (e.g., δ 7.2–7.8 ppm) compared to chloro analogues .
- Crystal Structure: The structurally related (E)-4-bromo-N-{(E)-3-[(4-bromo-2-methylphenyl)imino]butan-2-ylidene}-2-methylaniline () adopts a near-orthogonal conformation (71.9° dihedral angle between aromatic planes), lacking hydrogen bonds. This suggests the target compound may exhibit similar packing behavior, influencing solubility and crystallinity .
Electronic and Reactivity Profiles
- The target compound’s bromine atom may further lower the LUMO energy, enhancing electrophilicity .
- Reactivity Descriptors : Electron-withdrawing bromo groups increase chemical hardness (η), reducing reactivity toward nucleophiles compared to methyl or chloro substituents .
Biological Activity
4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is an organic compound with a unique structure that includes a bromine atom, an imidazole ring, and a methylaniline moiety. This combination of functional groups imparts distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. Research has indicated that this compound exhibits potential antimicrobial , anticancer , and enzyme-modulating activities .
The biological activity of 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The imidazole ring plays a crucial role in these interactions, potentially modulating enzyme activity and influencing various biological pathways. The presence of the bromine atom may enhance binding affinity, thereby affecting the compound's overall biological activity.
Antimicrobial Activity
Studies have shown that 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The exact mechanism involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.
Anticancer Activity
Research indicates that this compound also possesses anticancer properties. In vitro studies have evaluated its cytotoxic effects on multiple cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results revealed that the compound induces cell cycle arrest and apoptosis in these cancer cells. The concentration required for 50% inhibition of cell viability (IC50) was determined through MTT assays, demonstrating promising results compared to standard chemotherapeutic agents like cisplatin .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induces G0/G1 arrest |
| MCF-7 | 20 | Induces apoptosis |
| HeLa | 25 | Modulates p53 pathway |
Study 1: Cytotoxicity Evaluation
In a controlled study, 4-bromo-N-(1H-imidazol-2-ylmethyl)-2-methylaniline was tested against several cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with the most pronounced effects observed in the HCT-116 cell line.
Study 2: Enzyme Interaction
Another investigation focused on the enzyme-modulating effects of the compound. It was found to interact with specific targets involved in cancer progression, such as MDM2-p53 interactions. Although it did not inhibit these interactions directly, it induced apoptosis through alternative pathways, suggesting a complex mechanism of action that warrants further exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
